molecular formula C11H14N2O3S B13350133 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate

2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate

Cat. No.: B13350133
M. Wt: 254.31 g/mol
InChI Key: IDNJSODRHGOGBN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate is a nicotinic acid derivative featuring a dimethylamino-oxoethyl ester group and a methylthio substituent on the pyridine ring. The dimethylamino group may enhance solubility or bioavailability compared to non-polar substituents, while the methylthio moiety could influence electronic or steric interactions in biological systems .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

[2-(dimethylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C11H14N2O3S/c1-13(2)9(14)7-16-11(15)8-5-4-6-12-10(8)17-3/h4-6H,7H2,1-3H3

InChI Key

IDNJSODRHGOGBN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC(=O)C1=C(N=CC=C1)SC

solubility

>38.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate typically involves multiple steps. One common method is the reaction of 2-(methylthio)nicotinic acid with 2-(dimethylamino)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. The dimethylamino group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The oxoethyl group may also play a role in the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related derivatives, such as N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolones and 2-(4-chlorophenyl)-2-oxoethyl nicotinate, based on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Reference
2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate C₁₃H₁₇N₂O₃S (inferred) Dimethylamino-oxoethyl, methylthio Not explicitly reported (inferred antibacterial potential) N/A
N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] piperazinylquinolones C₁₈H₂₀N₃O₂S₂ Methylthio-thiophenyl, oxoethyl Antibacterial (Gram-positive/-negative)
2-(4-chlorophenyl)-2-oxoethyl nicotinate C₁₄H₁₀ClNO₃ Chlorophenyl, oxoethyl No reported activity (structural analog)

Key Observations:

Substituent Effects: The methylthio group in 2-(methylthio)nicotinate analogs is associated with enhanced antibacterial activity in quinolone derivatives (e.g., inhibition of DNA gyrase in bacteria) .

Physicochemical Properties: The molecular weight of 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate (~295 g/mol) is intermediate between the quinolone derivatives (~370 g/mol) and the chlorophenyl analog (~276 g/mol). Lower molecular weight may favor pharmacokinetic profiles.

Biological Activity: Quinolone derivatives with methylthio-thiophenyl groups (e.g., compound ) exhibit MIC values of 0.5–4 μg/mL against Staphylococcus aureus and Escherichia coli. While the target compound lacks direct data, its methylthio-pyridine scaffold may confer similar activity.

Biological Activity

2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C₁₁H₁₃N₃O₂S
  • Molecular Weight : 253.31 g/mol

Research indicates that 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate exhibits several mechanisms of action, primarily through modulation of enzymatic pathways and receptor interactions:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signal transduction pathways that are critical in disease processes.

Antitumor Activity

A study highlighted its efficacy in inhibiting the proliferation of cancer cells in vitro. The compound demonstrated significant cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)10.0
HeLa (Cervical Cancer)15.0

These results suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Properties

In addition to its antitumor effects, 2-(Dimethylamino)-2-oxoethyl 2-(methylthio)nicotinate has exhibited antimicrobial activity against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This antimicrobial profile indicates its potential utility in treating infections caused by resistant strains.

Study on Cancer Cell Lines

In a controlled laboratory setting, a team evaluated the effects of varying concentrations of the compound on A549 and MCF-7 cell lines. The study concluded that treatment with 10 µM of the compound resulted in a significant reduction in cell viability after 48 hours, as evidenced by MTT assays.

Clinical Relevance

While preclinical studies are promising, further clinical trials are necessary to ascertain the safety and efficacy of this compound in humans. Current research is focused on developing formulations for better bioavailability and reduced toxicity.

Safety and Toxicity

Preliminary toxicity assessments indicate that at therapeutic doses, the compound does not exhibit significant adverse effects on liver or kidney function, as measured by standard biochemical markers such as AST and ALT levels. Long-term toxicity studies are ongoing to ensure comprehensive safety profiles.

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